molecular formula C25H30N2O B8243170 (R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

(R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B8243170
M. Wt: 374.5 g/mol
InChI Key: XUXMSHNAMOHXAM-QHCPKHFHSA-N
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Description

(R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (CAS: 2417528-07-3) is a chiral oxazole derivative featuring a pyridine ring substituted with a dicyclopentylmethyl group at the 6-position and a phenyl group at the 4-position of the oxazole moiety. This compound is synthesized via established protocols involving condensation reactions of chiral amino alcohols with pyridinecarboxylic acid derivatives .

Properties

IUPAC Name

(4R)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O/c1-2-9-18(10-3-1)23-17-28-25(27-23)22-16-8-15-21(26-22)24(19-11-4-5-12-19)20-13-6-7-14-20/h1-3,8-10,15-16,19-20,23-24H,4-7,11-14,17H2/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXMSHNAMOHXAM-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=NC(CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=N[C@@H](CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the dicyclopentylmethyl group. The phenyl group is then added, and the final step involves the formation of the dihydrooxazole ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are precisely controlled, resulting in consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction could result in alcohols or amines. Substitution reactions can produce a wide range of derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicine, ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry

In industry, the compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and other high-tech fields.

Mechanism of Action

The mechanism of action of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved. For example, it may inhibit the activity of a particular enzyme, leading to a decrease in the production of a specific metabolite.

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

Table 1: Structural and Functional Comparison of Selected Oxazole Derivatives
Compound Name Key Substituents/Modifications Molecular Formula CAS Number Key Properties/Applications References
(R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole Dicyclopentylmethyl (pyridine), phenyl (oxazole) C₃₁H₃₄N₂O 2417528-07-3 Steric bulk for asymmetric catalysis
2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole (A30-A34) Benzo[b]thiophen-2-yl (pyridine replacement) C₁₇H₁₃NO₃S N/A Broad-spectrum antifungal (MIC: 0.03–2 μg/mL)
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (L5) Benzhydryl (pyridine) C₃₄H₂₉N₂O N/A Ligand in metal-catalyzed reactions
(R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole Trifluoromethyl (pyridine) C₁₅H₁₁F₃N₂O 1192019-22-9 Enhanced lipophilicity/electron withdrawal
(4R,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole Diphenyl (oxazole), dicyclopentylmethyl (pyridine) C₃₇H₃₈N₂O N/A Increased steric complexity
(R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole Unmodified pyridin-2-yl C₁₄H₁₂N₂O 117408-99-8 Simplified structure for baseline studies

Physicochemical and Functional Properties

  • Steric Effects : The dicyclopentylmethyl group in the target compound introduces significant steric hindrance, comparable to benzhydryl (L5) but surpassing simpler analogs like pyridin-2-yl .
  • Biological Activity : While the target compound lacks explicit biological data, benzo[b]thiophen-2-yl derivatives demonstrate potent antifungal activity, highlighting the impact of heterocyclic replacements .

Commercial Availability and Pricing

  • Target Compound: Available from suppliers like Ambeed, Inc. and Beijing Innokeys Technology Co., though pricing is unspecified .
  • Comparisons :
    • Benzhydryl derivative (L5) : Priced at ¥2,262/100mg (99% ee) .
    • Trifluoromethyl derivative : Sold by Parchem Chemicals, with quotes available upon request .

Biological Activity

(R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H24N2O\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}

This compound features a pyridine ring, which is crucial for its interaction with biological targets. The dicyclopentylmethyl group enhances lipophilicity, potentially improving membrane permeability.

1. Pharmacological Effects

Research indicates that derivatives of oxazole compounds exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. The specific compound has shown promise in modulating certain biological pathways:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer cell lines.
  • Anti-inflammatory Properties : Evidence from in vitro assays indicates that the compound may reduce pro-inflammatory cytokine production.

2. Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. Key findings from SAR studies include:

Structural FeatureActivity Impact
Pyridine Ring Essential for receptor binding
Dicyclopentylmethyl Group Increases lipophilicity and bioavailability
Phenyl Substituent Enhances interaction with target proteins

These characteristics suggest that modifications to the substituents can lead to enhanced potency and selectivity for specific biological targets.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in vitro against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with IC50 values comparable to established chemotherapeutic agents.

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of this compound. The study demonstrated that treatment with this compound led to a decrease in TNF-alpha and IL-6 levels in activated macrophages, suggesting a potential role in inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for (R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole, and what factors influence enantiomeric purity?

Methodological Answer: The synthesis of chiral dihydrooxazole derivatives typically follows a multi-step protocol involving cyclization, substitution, and stereochemical control. For example, a validated three-step synthesis of analogous (S)-dihydrooxazole compounds achieved high yields (83.2–94.5% per step) using (S)-(+)-2-phenylglycinol as a chiral precursor. Key factors for enantiomeric purity include:

  • Chiral induction : Use of enantiopure starting materials (e.g., (R)-configured precursors).
  • Reaction conditions : Temperature control (<60°C) to minimize racemization during cyclization.
  • Purification : Chromatography or recrystallization to isolate enantiomers (>99% purity) .
  • Characterization : Polarimetry ([α]D measurements) and spectroscopic methods (NMR, IR) to confirm stereochemistry .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Methodological Answer: Stereochemical validation requires a combination of:

  • Polarimetry : Optical rotation measurements ([α]D) to compare with literature values for (R)-configured analogs.
  • Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., cellulose-based columns).
  • NMR analysis : Nuclear Overhauser Effect (NOE) experiments to distinguish spatial arrangements of substituents.
  • X-ray crystallography (if crystalline): Definitive structural assignment via diffraction patterns.
    For example, (S)-dihydrooxazole derivatives were confirmed using polarimetry (specific rotation: +42.5°) and NMR .

Q. What analytical techniques are critical for characterizing structural integrity and purity?

Methodological Answer:

  • GC-MS : Verifies molecular weight and detects volatile impurities.
  • High-resolution NMR (¹H, ¹³C): Assigns proton environments and confirms substitution patterns (e.g., pyridyl vs. phenyl protons).
  • IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1650 cm⁻¹ for oxazole rings).
  • Elemental analysis : Validates empirical formula (e.g., C, H, N content).
  • Melting point analysis : Assesses crystallinity and purity (>99% for analogous compounds) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in asymmetric catalysis or metal coordination?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electronic properties (e.g., frontier molecular orbitals) to predict ligand-metal binding affinities. For example, pyridyl-dihydrooxazole ligands in tin complexes showed enhanced stability due to hyperconjugation effects .
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes) for pharmacological applications.
  • Solvent effects : Continuum solvation models (e.g., COSMO-RS) simulate stability in polar/nonpolar media .

Q. What strategies optimize the compound’s stability under thermal or photolytic conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Identifies decomposition thresholds (e.g., stability up to 200°C).
  • Light-exposure assays : UV-Vis spectroscopy monitors degradation kinetics (λmax ~270 nm for pyridyl absorption).
  • Protective groups : Bulky substituents (e.g., dicyclopentylmethyl) sterically shield reactive sites .
  • Storage : Argon-atmosphere storage at -20°C to prevent oxidation .

Q. How do structural modifications (e.g., pyridyl/dihydrooxazole substituents) affect ligand properties in coordination chemistry?

Methodological Answer:

  • Steric effects : Bulky groups (e.g., dicyclopentylmethyl) hinder metal coordination, favoring monodentate binding.
  • Electronic effects : Electron-withdrawing substituents on the pyridyl ring enhance Lewis acidity at the metal center.
  • Case study : Organotin complexes with methyl-substituted dihydrooxazoles showed improved catalytic activity in polymerization due to tunable steric bulk .

Q. What are the challenges in scaling up enantioselective synthesis, and how can reaction parameters be optimized?

Methodological Answer:

  • Catalyst loading : Reduced catalyst amounts (e.g., <5 mol%) while maintaining enantioselectivity via ligand design.
  • Solvent selection : Non-polar solvents (e.g., toluene) improve yield in cyclization steps by reducing side reactions .
  • Continuous flow systems : Enhance heat/mass transfer for reproducible large-scale synthesis.

Q. How can contradictions in reported synthetic yields or spectroscopic data be resolved?

Methodological Answer:

  • Reproducibility audits : Validate methods using standardized protocols (e.g., ICH guidelines for purity).
  • Cross-lab validation : Collaborative studies to compare NMR shifts or HPLC retention times.
  • Error analysis : Identify variables (e.g., moisture sensitivity, catalyst batch) causing discrepancies .

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